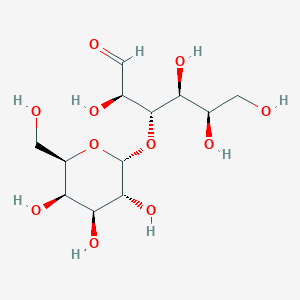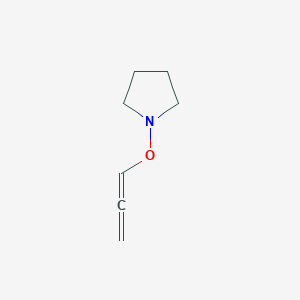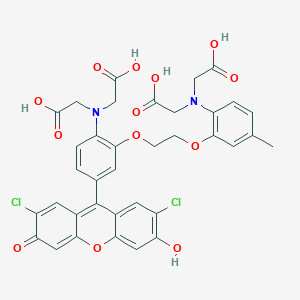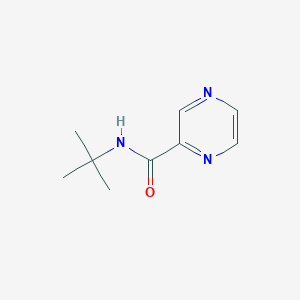
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a synthetic compound that has been widely used in scientific research. It is a nitrogen-containing heterocyclic compound that is structurally similar to the amino acid cysteine. Cyanamide has been extensively studied due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of cyanamide is not fully understood, but it is believed to act as a prodrug that is metabolized in vivo to form hydrogen cyanamide. Hydrogen cyanamide has been shown to have antiproliferative and apoptotic effects on cancer cells, and it has also been studied for its potential use in the treatment of sleep disorders.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol, leading to an accumulation of acetaldehyde. Cyanamide has also been shown to have antiproliferative and apoptotic effects on cancer cells, and it has been studied for its potential use in the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, it also has several limitations, including its toxicity and potential for side effects. Careful handling and proper safety precautions should be taken when working with cyanamide.
Zukünftige Richtungen
There are several future directions for research on cyanamide. One area of interest is its potential use in the treatment of sleep disorders, as hydrogen cyanamide has been shown to have sleep-promoting effects. Another area of interest is its potential use as a herbicide or insecticide in agriculture, as it has been shown to have herbicidal and insecticidal properties. Additionally, further research is needed to fully understand the mechanism of action of cyanamide and its potential applications in various fields.
Conclusion:
In conclusion, cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing heterocyclic compound that has been extensively studied for its unique chemical properties and potential applications in various fields. It can be synthesized through several methods, and has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other nitrogen-containing compounds. Cyanamide has also been studied for its potential applications in agriculture and in the treatment of sleep disorders. Further research is needed to fully understand the mechanism of action of cyanamide and its potential applications in various fields.
Synthesemethoden
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride or ammonium sulfate, and the reaction of urea with calcium oxide. The most commonly used method for cyanamide synthesis is the reaction of calcium cyanamide with ammonium chloride. This method involves the reaction of calcium cyanamide with hydrochloric acid to form calcium chloride and cyanamide.
Wissenschaftliche Forschungsanwendungen
Cyanamide has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the synthesis of other nitrogen-containing compounds. Cyanamide has also been studied for its potential applications in agriculture, as it has been shown to have herbicidal and insecticidal properties.
Eigenschaften
CAS-Nummer |
119283-94-2 |
|---|---|
Produktname |
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) |
Molekularformel |
C9H7N3OS |
Molekulargewicht |
205.24 g/mol |
IUPAC-Name |
(6-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
CSCOQOBBBBUHNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonyme |
Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



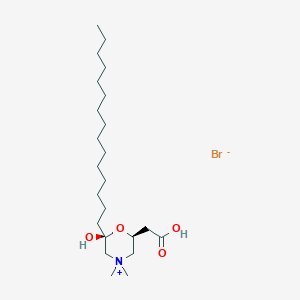


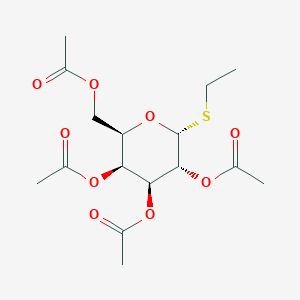
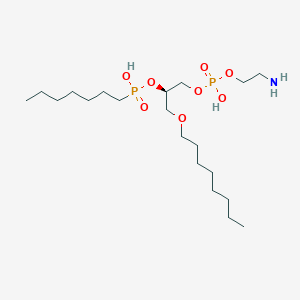
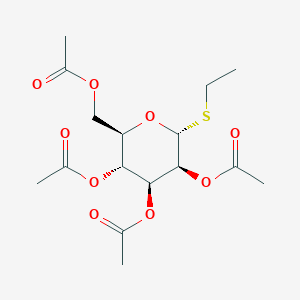
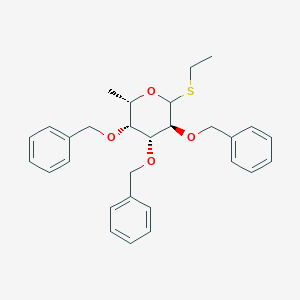
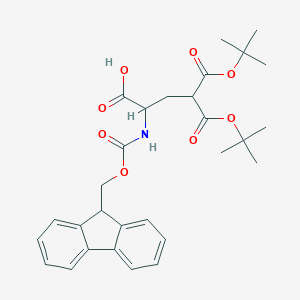
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
